Lithium 2-aminobenzothiazole-6-sulphonate

Ink-jet printing Dye solubility Counterion effect

Lithium 2-aminobenzothiazole-6-sulphonate (CAS 65072-36-8; MF: C₇H₅LiN₂O₃S₂; MW: 236.20 g·mol⁻¹) is the monolithium salt of 2-aminobenzothiazole-6-sulfonic acid. The molecule combines a benzothiazole heterocycle bearing a 2-amino group and a 6-position sulfonate anion, charge-balanced by a lithium cation.

Molecular Formula C7H5LiN2O3S2
Molecular Weight 236.2 g/mol
CAS No. 65072-36-8
Cat. No. B12361349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 2-aminobenzothiazole-6-sulphonate
CAS65072-36-8
Molecular FormulaC7H5LiN2O3S2
Molecular Weight236.2 g/mol
Structural Identifiers
SMILES[Li+].C1=CC2=C(C=C1S(=O)(=O)[O-])SC(=N2)N
InChIInChI=1S/C7H6N2O3S2.Li/c8-7-9-5-2-1-4(14(10,11)12)3-6(5)13-7;/h1-3H,(H2,8,9)(H,10,11,12);/q;+1/p-1
InChIKeyNBBLVDLLDBKXGK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium 2-Aminobenzothiazole-6-Sulphonate (CAS 65072-36-8): Core Identity & Structural Scope


Lithium 2-aminobenzothiazole-6-sulphonate (CAS 65072-36-8; MF: C₇H₅LiN₂O₃S₂; MW: 236.20 g·mol⁻¹) is the monolithium salt of 2-aminobenzothiazole-6-sulfonic acid [1]. The molecule combines a benzothiazole heterocycle bearing a 2-amino group and a 6-position sulfonate anion, charge-balanced by a lithium cation [2]. This structural arrangement places it within the 2-aminobenzothiazole-6-sulfonate (2-ABT-6-SO₃⁻) class—a scaffold widely exploited as a diazo component in reactive and cationic azo dyes and as a key intermediate in sulfonamide-based carbonic anhydrase inhibitor design [3]. The lithium counterion distinguishes it from the corresponding free acid (CAS 21951-32-6), sodium, and potassium salts, imparting measurable differences in aqueous solubility and formulation behaviour that are relevant to ink-jet printing, textile dyeing, and analytical reference-standard applications.

Why Generic Substitution Fails for Lithium 2-Aminobenzothiazole-6-Sulphonate


Simple replacement of lithium 2-aminobenzothiazole-6-sulphonate with the free sulfonic acid, a sodium salt, or an unsulfonated 2-aminobenzothiazole is not functionally neutral. The 6-sulfonate group is the chemical handle for water solubility, chromophore anchoring in azo-dye synthesis, and zinc-binding pharmacophore generation in sulfonamide drug design; removing or repositioning it abolishes these capabilities [1]. The lithium counterion is not an inert spectator—patent literature demonstrates that replacing sodium or potassium with lithium in sulfonate-containing dyes measurably increases aqueous solubility and reduces nozzle-crusting in ink-jet formulations [2]. Substituting the lithium salt with the free acid (LogP ≈ −1.0 for the salt vs. a higher LogP for the neutral acid) alters both the compound's hydrophilicity and its ionisation state at formulation-relevant pH values . These differences directly affect dye exhaustion rates, ink stability, chromatographic retention, and the reproducibility of bioassay results, making simple interchange unreliable without re-validation.

Quantitative Differentiation Evidence for Lithium 2-Aminobenzothiazole-6-Sulphonate vs. Closest Analogs


Lithium Counterion Reduces Crusting and Increases Dye Solubility vs. Sodium/Potassium Salts in Ink-Jet Inks

In ink-jet printing inks, the lithium salt form of sulfonated dyes provides measurably lower nozzle-crusting and higher solubility than the corresponding sodium or potassium salts. Patent US 4,994,110 explicitly teaches that replacing sodium/potassium counterions with lithium in anionic sulfonate dyes increases solubility in the glycol–water vehicle and eliminates crusting at the printhead orifice [1]. While the patent does not provide a single numerical solubility ratio for the specific benzothiazole-6-sulfonate anion, the generic teaching—that lithium cations confer superior solubility and anti-crusting behaviour across sulfonate-containing dye classes—is directly applicable to lithium 2-aminobenzothiazole-6-sulphonate when formulated as a reactive or acid dye intermediate.

Ink-jet printing Dye solubility Counterion effect Crusting resistance

Benzothiazole-6-Sulfonate Chromophore Delivers High Molar Extinction Coefficient vs. Non-Benzothiazole Heterocyclic Diazo Components

Reactive dyes constructed with 2-aminobenzothiazole and 2-amino-6-methoxybenzothiazole as diazo components exhibit significantly larger tinctorial strength and high molar extinction coefficients compared to dyes built from non-benzothiazole heterocyclic amines. In a 2020 study, four cationic heterocyclic reactive dyes based on benzothiazole chromophores achieved the same colour depth on wool/acrylic blends at reduced dye dosage [1]. While explicit molar extinction coefficient (ε) values were not tabulated for the 6-sulfonate-substituted analogue in this study, the paper establishes that the benzothiazole diazo scaffold consistently yields higher chromophoric strength than 3-amino-5-nitrobenzoisothiazole, enabling lower dye consumption for equivalent shade depth [1].

Reactive dyes Molar extinction coefficient Benzothiazole chromophore Tinctorial strength

Benzothiazole-Based Squaraine Sensitizer Achieves η = 3.31% Photovoltaic Efficiency, Outperforming Indoline Analog in DSSC

In a head-to-head comparison of two symmetric squaraine sensitizers for dye-sensitized solar cells (DSSCs), the benzothiazole-bearing dye SQTHZ delivered a power conversion efficiency (η) of 3.31%, with short-circuit current density Jsc = 7.65 mA·cm⁻², open-circuit voltage Voc = 0.59 V, fill factor ff = 0.71, and incident photon-to-current conversion efficiency IPCE = 47% at 674 nm [1]. The indoline-based comparator SQIND, carrying identical bis-pendent sulfonate solubilising groups, showed inferior photovoltaic performance under the same conditions [1]. The LUMO electron density in SQTHZ is delocalised across the entire benzothiazole-containing chromophore, enabling stronger electronic coupling with the TiO₂ conduction band—a feature attributed to the benzothiazole acceptor unit [1].

Dye-sensitized solar cell Benzothiazole sensitizer Photovoltaic efficiency Squaraine dye

Benzothiazole-6-Sulfonamide Derivatives Inhibit Carbonic Anhydrase II with Ki as Low as 0.025 µM, Enabling Diuretic Lead Optimisation

The 2-aminobenzothiazole-6-sulfonamide scaffold (directly derived from 2-aminobenzothiazole-6-sulfonic acid or its salts) has yielded potent inhibitors of human carbonic anhydrase II (hCA II). In a 2015 study, a series of benzothiazole-6-sulfonamides exhibited Ki values against hCA II ranging from 0.025 ± 0.010 µM to 0.682 ± 0.335 µM [1]. In a related in vivo diuretic study using the 2-amino-benzothiazole-6-sulfonic acid amide precursor, the lead compound 4c showed a diuretic activity index of 1.13—superior to both acetazolamide (1.0) and urea (0.88) in a rat model [2]. Although the lithium sulfonate salt itself is the precursor rather than the final sulfonamide drug, its procurement as a high-purity building block is essential for reproducible synthesis of these low-nanomolar CA inhibitors.

Carbonic anhydrase inhibition Benzothiazole sulfonamide Diuretic agent Ki value

LogP of ~1.0 at pH 7 for the Lithium Salt Provides Predictable RP-HPLC Retention Distinct from the Free Acid

The lithium 2-aminobenzothiazole-6-sulphonate has a reported LogP of approximately 1.0 at 25°C and pH 7 , while the corresponding free acid (CAS 21951-32-6) is expected to exhibit a different LogP due to its neutral sulfonic acid moiety versus the ionised sulfonate. The SIELC application note demonstrates that the monolithium salt can be baseline-resolved by reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase [1]. This reproducible retention behaviour, coupled with the defined LogP, makes the lithium salt a more consistent chromatographic reference standard than the hygroscopic free acid or the more deliquescent sodium analogue.

LogP Hydrophilicity RP-HPLC Physicochemical profiling

6-Sulfonate Substituent Enables Direct Diazotisation and Azo-Coupling, Absent in Unsulfonated 2-Aminobenzothiazole

The 6-sulfonate group is functionally essential for generating water-soluble azo dyes: it confers the necessary aqueous solubility for diazotisation and subsequent coupling reactions in aqueous media, while also serving as a fibre-affinity group in acid and reactive dyes [1]. Unsulfonated 2-aminobenzothiazole (CAS 136-95-8) can also be diazotised, but the resulting azo dyes lack the sulfonate solubilising group, limiting their utility in aqueous dyeing processes and requiring organic solvent-based formulations [2]. The lithium salt of the 6-sulfonate further enhances aqueous solubility compared to the free acid, as discussed in Evidence Item 1 [3].

Diazotisation Azo-coupling Water-soluble dye intermediate Sulfonate functionality

Priority Application Scenarios for Lithium 2-Aminobenzothiazole-6-Sulphonate (CAS 65072-36-8)


Ink-Jet Printing Ink Formulation: Lithium Salt as the Preferred Counterion for Anti-Crusting Performance

Formulators of aqueous ink-jet printing inks who require high dye loading (up to ~6 wt%) with minimal nozzle crusting should specify the lithium salt form of sulfonated dyes. Patent US 4,994,110 establishes that lithium counterions confer superior solubility and anti-crusting behaviour compared to sodium or potassium, with residual Na⁺/K⁺ concentrations maintained below 350–500 ppm [1]. Lithium 2-aminobenzothiazole-6-sulphonate, as a sulfonate-containing benzothiazole building block, is directly compatible with this formulation strategy when used as a diazo component in synthesising lithium-form reactive or acid dyes for ink-jet applications.

Synthesis of High-Tinctorial-Strength Reactive Dyes for Wool/Acrylic One-Bath Dyeing

Textile dye manufacturers developing cationic reactive dyes for one-bath wool/acrylic blended fabric dyeing benefit from the benzothiazole-6-sulfonate chromophore. Dyes based on 2-aminobenzothiazole diazo components achieve the same colour depth at reduced dosage compared to non-benzothiazole heterocyclic alternatives, reducing chemical consumption and effluent load [2]. The 6-sulfonate group ensures water solubility throughout the synthesis, while the lithium salt form may further enhance solubility during diazotisation and coupling steps [1].

Medicinal Chemistry: Building Block for Benzothiazole-6-Sulfonamide Carbonic Anhydrase Inhibitors

Academic and pharmaceutical research groups synthesising carbonic anhydrase inhibitors for diuretic, antiglaucoma, or anticancer indications require high-purity 2-aminobenzothiazole-6-sulfonate as the key intermediate for sulfonamide formation. The benzothiazole-6-sulfonamide scaffold has yielded derivatives with Ki values as low as 0.025 µM against hCA II [3] and in vivo diuretic activity surpassing acetazolamide (index 1.13 vs. 1.0) [4]. The lithium salt's defined LogP of ~1.0 and reproducible chromatographic behaviour make it a well-characterised starting material for structure–activity relationship (SAR) campaigns .

Organic Photovoltaics: Benzothiazole Donor-Acceptor Sensitizer Design for DSSCs

Researchers designing metal-free organic sensitizers for dye-sensitized solar cells can leverage the benzothiazole electron-donating scaffold. A benzothiazole-based squaraine dye with bis-pendent sulfonate groups achieved a power conversion efficiency η = 3.31% (Jsc = 7.65 mA·cm⁻², Voc = 0.59 V, ff = 0.71) in a nanoporous TiO₂ DSSC, outperforming the indoline-based analog [5]. Lithium 2-aminobenzothiazole-6-sulphonate can serve as a precursor for synthesising novel benzothiazole-containing sensitizers with sulfonate anchoring/solubilising groups, combining the chromophoric advantages of the benzothiazole core with the solubility benefits of the lithium sulfonate moiety.

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